molecular formula C13H16N2O2 B14490784 3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione CAS No. 64226-24-0

3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione

Cat. No.: B14490784
CAS No.: 64226-24-0
M. Wt: 232.28 g/mol
InChI Key: QEQHJUOMAAQSMI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a dimethylphenyl group and an ethyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione typically involves the reaction of 2,6-dimethylphenyl isocyanate with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl isothiocyanate
  • N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Uniqueness

3-(2,6-Dimethylphenyl)-5-ethylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its imidazolidine ring and the presence of both dimethylphenyl and ethyl groups make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

64226-24-0

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-5-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-4-10-12(16)15(13(17)14-10)11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,17)

InChI Key

QEQHJUOMAAQSMI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=C(C=CC=C2C)C

Origin of Product

United States

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